molecular formula C11H16N2Si B1338453 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 500903-95-7

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No.: B1338453
CAS No.: 500903-95-7
M. Wt: 204.34 g/mol
InChI Key: NMFPYZARSQCPID-UHFFFAOYSA-N
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Description

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the molecular formula C11H16N2Si and a molecular weight of 204.34 g/mol It is a pyridine derivative that features a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyridine ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-chloropyridine and trimethylsilylacetylene.

    Reaction Conditions: The key step involves a Sonogashira coupling reaction, where 5-methyl-2-chloropyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (e.g., 60-80°C).

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the ethynyl moiety.

    Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols. Reaction conditions may involve the use of bases (e.g., NaOH, K2CO3) and solvents (e.g., DMF, DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, with solvents like THF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine

Uniqueness

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is unique due to the presence of the methyl group at the 5-position of the pyridine ring, which can influence its chemical reactivity and biological activity. The trimethylsilyl group also imparts distinct properties, such as increased stability and lipophilicity, compared to similar compounds .

Properties

IUPAC Name

5-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2Si/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFPYZARSQCPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457236
Record name 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500903-95-7
Record name 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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